molecular formula C15H20BrNO2 B13578134 Tert-butyl5-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Tert-butyl5-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Cat. No.: B13578134
M. Wt: 326.23 g/mol
InChI Key: JYVMCCJJISEFBZ-UHFFFAOYSA-N
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Description

Tert-butyl 5-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is an organic compound with the molecular formula C14H18BrNO2 It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline and tert-butyl chloroformate.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The starting materials are dissolved in an appropriate solvent, such as dichloromethane, and the reaction mixture is stirred at room temperature. The progress of the reaction is monitored using thin-layer chromatography (TLC). Once the reaction is complete, the product is purified by column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation can yield a corresponding ketone or aldehyde, while reduction can produce a fully saturated compound.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Formation of new compounds with different functional groups replacing the bromine atom.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of fully saturated derivatives.

    Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Tert-butyl 5-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Studied for its potential therapeutic applications. Derivatives of tetrahydroisoquinoline have shown promise in the treatment of neurological disorders and cardiovascular diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 5-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes, receptors, and ion channels involved in various biological processes.

    Pathways: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate: Similar structure but lacks the methyl group at the 6-position.

    Tert-butyl 5-bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate: Contains a nitro group at the 8-position instead of a methyl group at the 6-position.

Uniqueness

Tert-butyl 5-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is unique due to the presence of both a bromine atom and a methyl group on the tetrahydroisoquinoline ring. This combination of substituents can influence the compound’s reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H20BrNO2

Molecular Weight

326.23 g/mol

IUPAC Name

tert-butyl 5-bromo-6-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C15H20BrNO2/c1-10-5-6-11-9-17(8-7-12(11)13(10)16)14(18)19-15(2,3)4/h5-6H,7-9H2,1-4H3

InChI Key

JYVMCCJJISEFBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(CN(CC2)C(=O)OC(C)(C)C)C=C1)Br

Origin of Product

United States

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